2-methylcyclopropane-1,1-dicarboxylic acid
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Overview
Description
2-Methylcyclopropane-1,1-dicarboxylic acid is an organic compound with the molecular formula C6H8O4 It is a derivative of cyclopropane, featuring two carboxylic acid groups attached to the same carbon atom, along with a methyl group on the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylcyclopropane-1,1-dicarboxylic acid can be synthesized through the reaction of malonic acid derivatives with 1,2-dihalogeno compounds in the presence of an alcoholate as a condensation agent . The reaction typically involves the gradual addition of the alcoholate to a mixture of the malonic acid derivative and the 1,2-dihalogeno compound in an alcohol solution or suspension .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of 1,2-dichloroethane as a starting material is preferred due to its availability and cost-effectiveness . The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Methylcyclopropane-1,1-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
2-Methylcyclopropane-1,1-dicarboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies of enzyme inhibition and metabolic pathways.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-methylcyclopropane-1,1-dicarboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor of specific enzymes, altering metabolic pathways and affecting cellular functions . The presence of the cyclopropane ring and carboxylic acid groups contributes to its binding affinity and specificity.
Comparison with Similar Compounds
Cyclopropane-1,1-dicarboxylic acid: Lacks the methyl group, making it less sterically hindered.
1,2-Dimethylcyclopropane: Features two methyl groups on the cyclopropane ring, altering its reactivity and physical properties.
Cyclopropane-1,2-dicarboxylic acid: Has carboxylic acid groups on adjacent carbon atoms, leading to different chemical behavior
Uniqueness: 2-Methylcyclopropane-1,1-dicarboxylic acid is unique due to the presence of both a methyl group and two carboxylic acid groups on the cyclopropane ring. This structural arrangement imparts distinct reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
10180-00-4 |
---|---|
Molecular Formula |
C6H8O4 |
Molecular Weight |
144.12 g/mol |
IUPAC Name |
2-methylcyclopropane-1,1-dicarboxylic acid |
InChI |
InChI=1S/C6H8O4/c1-3-2-6(3,4(7)8)5(9)10/h3H,2H2,1H3,(H,7,8)(H,9,10) |
InChI Key |
SPAYAPLBTKGPME-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1(C(=O)O)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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